8-Bromo-5-fluoroquinolin-3-ol
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Overview
Description
8-Bromo-5-fluoroquinolin-3-ol is a halogenated quinoline derivative with the molecular formula C9H5BrFNO and a molecular weight of 242.04. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoroquinolin-3-ol typically involves the bromination and fluorination of quinoline derivatives. One common method is the direct halogenation of quinoline using bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the electrophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-fluoroquinolin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
8-Bromo-5-fluoroquinolin-3-ol has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
8-Bromo-5-fluoroquinolin-3-ol is similar to other halogenated quinolines, such as 8-Bromoquinolin-3-ol and 5-Fluoroquinolin-3-ol. the presence of both bromine and fluorine atoms on the quinoline ring makes it unique in terms of reactivity and biological activity. These halogen atoms enhance the compound's ability to participate in electrophilic substitution reactions and increase its potency in biological applications.
Comparison with Similar Compounds
8-Bromoquinolin-3-ol
5-Fluoroquinolin-3-ol
8-Fluoroquinolin-3-ol
5-Bromoquinolin-3-ol
Properties
IUPAC Name |
8-bromo-5-fluoroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-1-2-8(11)6-3-5(13)4-12-9(6)7/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHGHUZXINECTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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